molecular formula C14H12N2S2 B14176367 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole CAS No. 401937-52-8

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

Katalognummer: B14176367
CAS-Nummer: 401937-52-8
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: UFNRDBSIFINTKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s sulfur atom can form strong interactions with metal ions or other electrophilic centers, which can modulate its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-1,3,4-thiadiazole-5-thiol
  • Naphthalen-1-ylmethyl chloride
  • 5-(Naphthalen-1-ylmethylthio)-1,3,4-thiadiazole

Uniqueness

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both a thiadiazole ring and a naphthalen-1-ylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness .

Eigenschaften

CAS-Nummer

401937-52-8

Molekularformel

C14H12N2S2

Molekulargewicht

272.4 g/mol

IUPAC-Name

2-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C14H12N2S2/c1-10-15-16-14(18-10)17-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3

InChI-Schlüssel

UFNRDBSIFINTKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32

Löslichkeit

16.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.